molecular formula C15H16N2O2S B2739240 N1-(3,5-dimethylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 898349-20-7

N1-(3,5-dimethylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2739240
CAS No.: 898349-20-7
M. Wt: 288.37
InChI Key: DQEIEXYRTHONFQ-UHFFFAOYSA-N
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Description

N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide is an organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 3,5-dimethylaniline with thiophen-2-ylmethylamine in the presence of an oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Step 1: : Formation of the intermediate

    • 3,5-dimethylaniline is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.
    • Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C).
  • Step 2: : Formation of the final product

    • The acyl chloride intermediate is then reacted with thiophen-2-ylmethylamine to form N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide.
    • Reaction conditions: Anhydrous solvent, room temperature.

Industrial Production Methods

Industrial production of N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)carbamide: Similar structure but with a carbamide group instead of an oxamide group.

    N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)urea: Contains a urea group, which may alter its reactivity and biological activity.

Uniqueness

N’-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide is unique due to its specific combination of aromatic and heterocyclic structures, which can impart distinct chemical and biological properties. Its oxamide group also provides unique reactivity compared to similar compounds with different functional groups.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-6-11(2)8-12(7-10)17-15(19)14(18)16-9-13-4-3-5-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEIEXYRTHONFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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